![molecular formula C19H15N5OS2 B2482963 N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 872987-48-9](/img/structure/B2482963.png)

N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

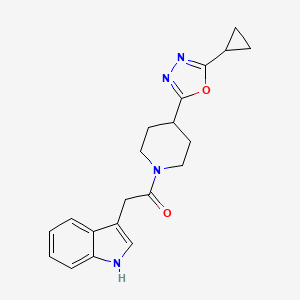

The compound is a heterocyclic compound that likely exhibits interesting chemical and biological properties due to the presence of benzothiazole, pyridine, and pyridazine rings. These types of compounds are known for their potential in drug development and materials science due to their unique structural features and chemical reactivity.

Synthesis Analysis

Synthesis of related compounds typically involves multistep reactions, including condensation, nucleophilic substitution, and cyclization reactions. For example, a study by Bakulev et al. (2003) discussed the reactions of mercaptoazoles and pyridine-2-thiones with acetylenic esters to form novel fused thiazin-4-ones and thiazolidin-4-ones, highlighting the importance of ring size and the electrophilic nature of starting materials in determining the structure of the final products (Bakulev et al., 2003).

Molecular Structure Analysis

Structural characterization of these compounds is often done using NMR, IR, MS, and sometimes X-ray crystallography. For instance, the synthesis and characterization of novel N-(benzo[d]thiazol-2-yl) derivatives have been reported, showing the importance of spectroscopic techniques in confirming the molecular structure of synthesized compounds (Bhoi et al., 2015).

Chemical Reactions and Properties

The chemical behavior of such compounds can be influenced by their functional groups and structural configuration. Studies like the one by Pailloux et al. (2007) on the oxidation of pyridin-2-yl acetamides reveal that the presence of specific substituents can significantly affect the reactivity and the types of products formed during oxidation reactions (Pailloux et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for the practical application of these compounds. These properties are often determined experimentally and can be influenced by the compound's molecular structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilicity/nucleophilicity, and stability, are essential for understanding the compound's reactivity and potential applications. The study by Kaswan et al. (2016) on the methylenation of imidazo[1,2-a]pyridines highlights the use of specific catalysts and conditions to achieve desired chemical transformations, indicating the importance of chemical properties in synthetic chemistry (Kaswan et al., 2016).

Wissenschaftliche Forschungsanwendungen

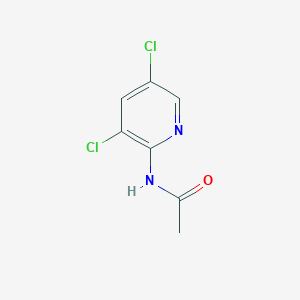

Metabolic Stability Improvement

Researchers have explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on metabolic stability. N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound with structural similarities, demonstrated potent inhibition in vitro and in vivo. The study aimed at reducing metabolic deacetylation by examining 6,5-heterocyclic analogues, leading to improved metabolic stability without compromising efficacy (Stec et al., 2011).

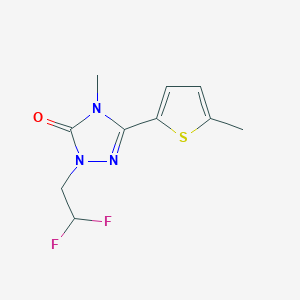

Fluorescent Probes for Mercury Ion

The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, was reported. One of the derivatives was found to be an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solution, indicating potential environmental monitoring applications (Shao et al., 2011).

Anti-Lung Cancer Activity

A study on fluoro substituted benzo[b]pyran compounds, which are structurally related to the compound , revealed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer. This suggests potential therapeutic applications for such compounds in cancer treatment (Hammam et al., 2005).

Insecticidal Assessment

The synthesis of novel heterocycles incorporating a thiadiazole moiety and their assessment as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlight the potential of such compounds in agricultural pest control. This indicates a broader application in the development of new insecticides (Fadda et al., 2017).

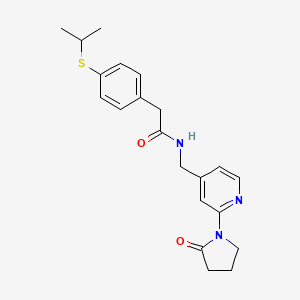

Ligand-Protein Interactions and Photovoltaic Efficiency

The study of bioactive benzothiazolinone acetamide analogs for their vibrational spectra, electronic properties, and ligand-protein interactions, along with photochemical and thermochemical modeling, suggests their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Such compounds exhibit good light harvesting efficiency and free energy of electron injection, underscoring their utility in renewable energy technologies (Mary et al., 2020).

Eigenschaften

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS2/c1-12-2-3-15-16(10-12)27-19(21-15)22-17(25)11-26-18-5-4-14(23-24-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMLFXGUADVPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)

![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482886.png)

![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)